5-(苯氧甲基)-3-苯基异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

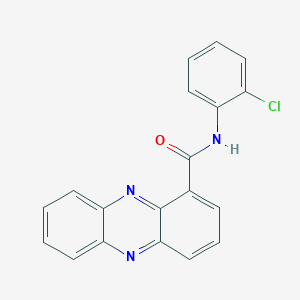

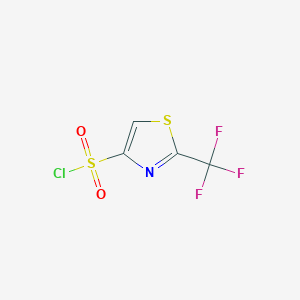

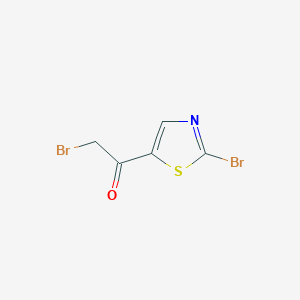

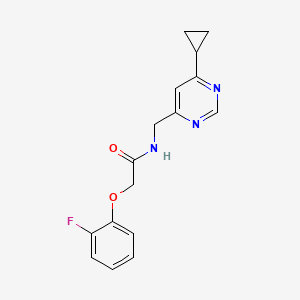

The compound “5-(Phenoxymethyl)-3-phenylisoxazole” is an isoxazole derivative. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It’s often used as a core structure in medicinal chemistry due to its diverse biological activities .

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One of the most common methods is the Van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

The molecular structure of isoxazole-based compounds typically includes a five-membered ring with one nitrogen atom and one oxygen atom . The specific structure of “5-(Phenoxymethyl)-3-phenylisoxazole” would include additional phenoxymethyl and phenyl groups attached to the isoxazole ring.Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can vary widely depending on the specific compound and conditions. For example, the pyrolysis of certain isoxazole-based resins has been studied using thermogravimetric analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Phenoxymethyl)-3-phenylisoxazole” would depend on its specific structure. Isoxazole derivatives can exhibit a wide range of properties due to their structural and chemical diversity .科学研究应用

合成与反应

5-(苯氧甲基)-3-苯基异恶唑及其衍生物在有机化学领域发挥着重要作用,特别是在复杂分子的合成中。约翰斯顿和肖特 (1968) 讨论了 3,5-二芳基异恶唑的合成,证实了类似化合物的结构,表明 5-(苯氧甲基)-3-苯基异恶唑在结构分析和合成工艺中的相关性 (Johnston & Shotter, 1968)。此外,阿布拉江和夏木西 (2011) 描述了一种方便的 4-芳基亚甲基-4,5-二氢-3-苯基异恶唑-5-酮合成工艺,强调了该化合物在创建新结构中的实用性 (Ablajan & Xiamuxi, 2011).

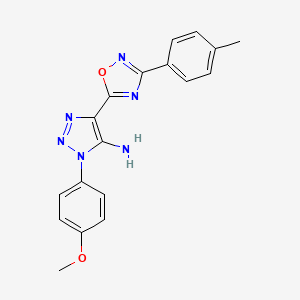

抗真菌和抗菌应用

5-(苯氧甲基)-3-苯基异恶唑衍生物的一个关键应用是在抗真菌剂的开发中。多默等人 (1988) 评估了各种衍生物的抗真菌活性,特别是对红色毛癣菌、烟曲霉和白色念珠菌等菌株的活性。这项研究突出了该化合物在与真菌感染相关的医学应用中的潜力 (Dormer et al., 1988)。此外,萨拉胡丁等人 (2017) 合成了带有 1H-苯并咪唑衍生物的 1,3,4-恶二唑,包括 2-(苯氧甲基)-1H-苯并咪唑,并评估了它们的抗菌活性。他们的发现进一步强化了该化合物在抗菌研究中的作用 (Salahuddin et al., 2017).

药理筛选

除了抗菌应用外,5-(苯氧甲基)-3-苯基异恶唑的衍生物已在药理筛选的各种活性中得到探索。沙哈里亚等人 (2016) 对新型苯并咪唑衍生物进行了研究,包括与 5-(苯氧甲基)-3-苯基异恶唑相关的化合物,以了解它们的抗惊厥作用,突出了该化合物在神经药理学中的潜力 (Shaharyar et al., 2016).

晶体结构分析

该化合物及其衍生物还在晶体学和分子结构分析中得到应用。比亚吉尼等人 (1969) 确定了相关化合物 3-羟基-5-苯基异恶唑的晶体结构,这有助于理解晶格中分子的尺寸和堆积 (Biagini et al., 1969).

作用机制

未来方向

属性

IUPAC Name |

5-(phenoxymethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORAKMNOIUCEJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Phenoxymethyl)-3-phenylisoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)